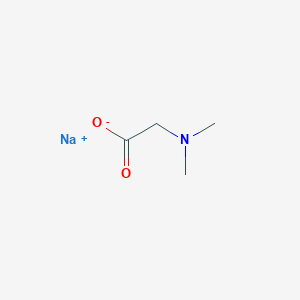
sodium;2-(dimethylamino)acetate
Description
Sodium 2-(dimethylamino)acetate is a sodium salt derived from 2-(dimethylamino)acetic acid (DMGAA), a compound featuring a dimethylamino group (-N(CH₃)₂) attached to the α-carbon of acetic acid. DMGAA derivatives are widely used in organic synthesis, pharmaceuticals, and coordination chemistry due to their chelating properties and ability to form stable complexes with metal ions . Sodium salts of amino-substituted carboxylates are often employed to enhance solubility in aqueous systems, which is critical in biochemical and industrial applications.
Propriétés
IUPAC Name |
sodium;2-(dimethylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.Na/c1-5(2)3-4(6)7;/h3H2,1-2H3,(H,6,7);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPBIYNLYDWLQE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8NNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-(dimethylamino)acetate involves several steps, including the use of specific reagents and catalysts. The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity and yield. Common methods include:
Step 1: Initial reaction with a halogenated hydrocarbon under controlled temperature and pressure.
Step 2: Use of a manganese catalyst and magnesium metal to facilitate the reaction.
Step 3: Final purification through crystallization or distillation to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves:
Bulk synthesis: Using large quantities of raw materials and catalysts.
Automated control systems: To monitor and adjust reaction conditions in real-time.
Purification: Employing advanced techniques such as chromatography and recrystallization to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
sodium;2-(dimethylamino)acetate undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized products.
Reduction: Can be reduced using specific reducing agents.
Substitution: Participates in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents used in these reactions include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
Applications De Recherche Scientifique
sodium;2-(dimethylamino)acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic effects and as a drug precursor.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which sodium;2-(dimethylamino)acetate exerts its effects involves interaction with specific molecular targets and pathways. It may act by:
Binding to enzymes: Inhibiting or activating their activity.
Interacting with receptors: Modulating signal transduction pathways.
Altering cellular processes: Affecting gene expression, protein synthesis, and metabolic pathways.
Comparaison Avec Des Composés Similaires
Structural and Functional Analogues
Table 1: Key Properties of Sodium 2-(Dimethylamino)acetate and Related Compounds
Chemical Reactivity and Stability
- Sodium 2-(dimethylamino)acetate: Expected to exhibit high solubility in water due to its ionic nature. The dimethylamino group enhances nucleophilicity, making it suitable for metal chelation. No direct stability data is available, but analogous sodium carboxylates (e.g., sodium acetate) are hygroscopic .
- Sodium chloroacetate : Reacts vigorously with nucleophiles (e.g., amines, thiols) due to the electron-withdrawing chloro group. Requires careful handling to avoid hydrolysis to chloroacetic acid, a potent toxin .
- 2-(Dimethylamino)ethyl acetate: Hydrolyzes slowly in aqueous media to form 2-(dimethylamino)ethanol and acetic acid. Its ester functionality makes it useful as a reactive intermediate in polymer chemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


